

Cdk2-IN-25: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: **Cdk2-IN-25**

Cat. No.: **B12362423**

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COMPOUND IDENTIFICATION

SMILES

String:CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(C=C3C#N)C(=O)C)C4=CC=C(C=C4)N(C)C(C)(O)C2)C

Chemical Name: 2-((7-acetyl-4-cyano-8-(4-(dimethylamino)phenyl)-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamide

Chemical Formula: C34H34N4O3S

Abstract

Cdk2-IN-25, also identified as compound 7e in the primary literature, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).^{[1][2][3]} This technical guide provides a comprehensive overview of **Cdk2-IN-25**, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Cdk2-IN-25** (compound 7e) as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (µM)	Reference Compound	Reference IC50 (µM)
CDK2	0.149	Roscovitine	0.380

Data sourced from:[[2](#)][[3](#)]

Table 2: Anticancer Activity (A549 Lung Cancer Cell Line)

Compound	IC50 (µM)
Cdk2-IN-25	0.155
Doxorubicin	(not specified)

Data sourced from:[[2](#)]

Table 3: Cell Cycle Analysis (A549 Cells)

Treatment	Cell Cycle Phase Arrest
Cdk2-IN-25 (7e)	G2/M

Data sourced from:[[1](#)][[2](#)]

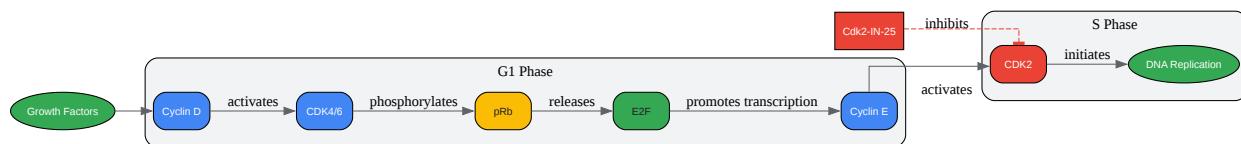
Table 4: Apoptosis Induction (A549 Cells)

Treatment	Fold Increase in Apoptosis
Cdk2-IN-25 (7e)	79-fold

Data sourced from:[[1](#)][[2](#)]

Signaling Pathway

Cdk2-IN-25 exerts its effects by inhibiting CDK2, a key regulator of cell cycle progression. The following diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition by **Cdk2-IN-25**.

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CDK2 Signaling Pathway and Inhibition by Cdk2-IN-25

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **Cdk2-IN-25**.

CDK2 Kinase Inhibition Assay

Objective: To determine the *in vitro* inhibitory activity of **Cdk2-IN-25** against CDK2 kinase.

Materials:

- Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
- ATP
- Substrate (e.g., Histone H1)
- **Cdk2-IN-25** (and reference inhibitor, e.g., Roscovitine) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection reagent)
- Microplate reader

Procedure:

- Prepare serial dilutions of **Cdk2-IN-25** and the reference inhibitor in kinase buffer.

- In a 384-well plate, add the diluted inhibitors.
- Add the CDK2 enzyme and substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Culture and Anticancer Activity Assay

Objective: To assess the cytotoxic effect of **Cdk2-IN-25** on cancer cell lines.

Materials:

- A549 (lung cancer) and MCF7 (breast cancer) cell lines
- Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Cdk2-IN-25** and a reference drug (e.g., Doxorubicin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Cdk2-IN-25** or the reference drug for a specified duration (e.g., 48 hours).
- Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

- Dissolve the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of **Cdk2-IN-25** on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line (e.g., A549)
- **Cdk2-IN-25**
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Treat the cells with **Cdk2-IN-25** at a concentration around its IC50 value for 24-48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Objective: To quantify the induction of apoptosis by **Cdk2-IN-25**.

Materials:

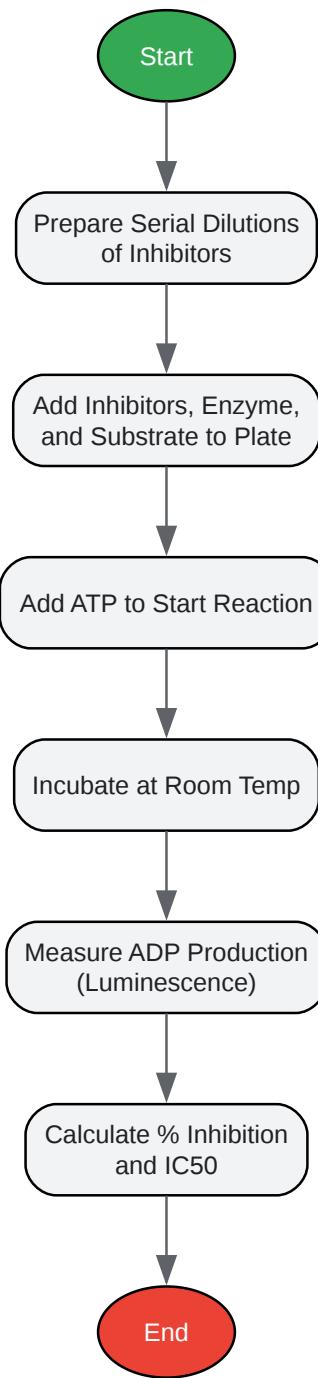
- Cancer cell line (e.g., A549)
- **Cdk2-IN-25**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

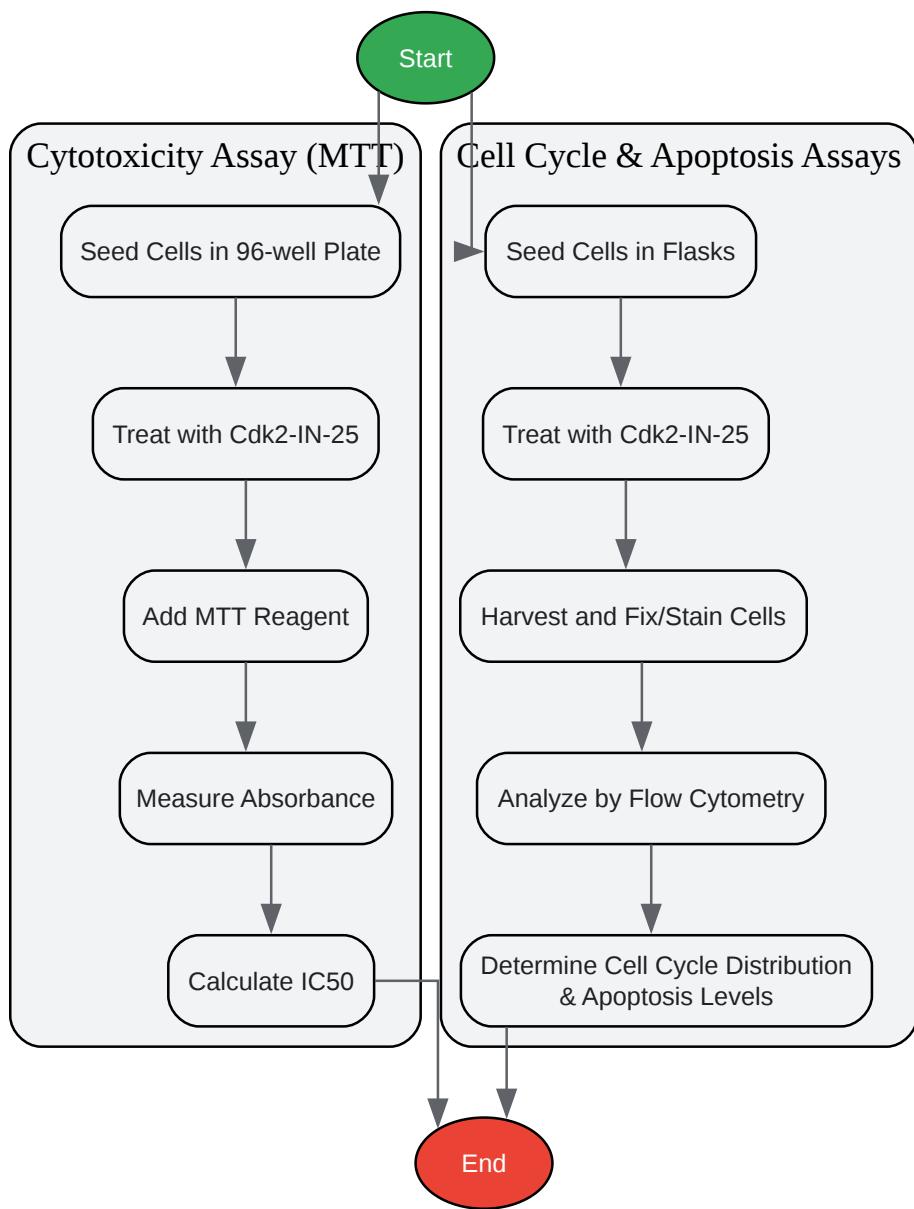
- Treat cells with **Cdk2-IN-25** as described for the cell cycle analysis.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

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Workflow for CDK2 Kinase Inhibition Assay



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Workflow for Cell-Based Assays

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References

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